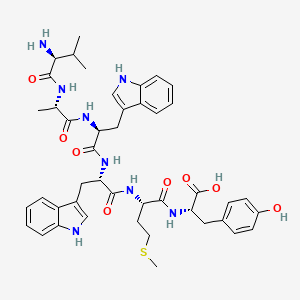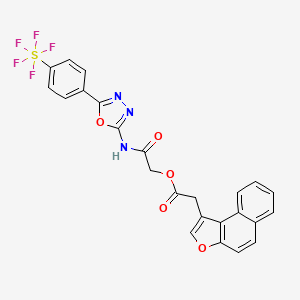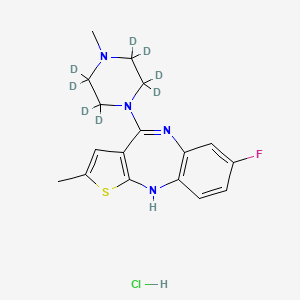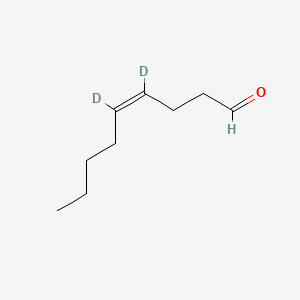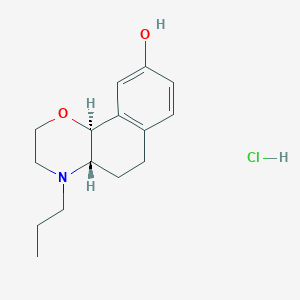
Mequitazine-d8 (hydrobromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mequitazine-d8 (hydrobromide): is a deuterated form of Mequitazine, a potent and long-acting histamine H1 antagonist. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is significant as it can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool in drug development and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mequitazine-d8 (hydrobromide) involves the deuteration of Mequitazine. One of the key methods includes the palladium-catalyzed allylic alkylation of sodium phenothiazinate . This method is efficient and widely used in the synthesis of antihistaminic drugs.
Industrial Production Methods: Industrial production of Mequitazine-d8 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Mequitazine-d8 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the metabolic pathways of the compound.
Reduction: Useful in modifying the compound’s structure for different research applications.
Substitution: Commonly used in the synthesis of derivatives for further study.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Mequitazine-d8 (hydrobromide) is used as a tracer in quantitative analysis during drug development. Its stable isotope labeling allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, this compound helps in studying the metabolic pathways and pharmacokinetics of Mequitazine. The deuterium labeling provides insights into the drug’s behavior in biological systems .
Medicine: Mequitazine-d8 (hydrobromide) is used in preclinical studies to understand the drug’s efficacy and safety. Its long-acting antihistaminic properties make it a valuable tool in allergy and respiratory research .
Industry: In the pharmaceutical industry, this compound is used in the development of new antihistaminic drugs. Its stable isotope labeling aids in the accurate quantification and analysis of drug candidates .
Mecanismo De Acción
Mequitazine-d8 (hydrobromide) exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Comparación Con Compuestos Similares
Clemizole: Another H1 antagonist with similar antihistaminic properties.
Quifenadine: Shares a similar chemical structure and pharmacological profile.
Uniqueness: Mequitazine-d8 (hydrobromide) is unique due to its deuterium labeling, which significantly affects its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing more accurate and reliable data compared to non-deuterated compounds .
Propiedades
Fórmula molecular |
C20H23BrN2S |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-1,2,3,4,6,7,8,9-octadeuteriophenothiazine;hydrobromide |
InChI |
InChI=1S/C20H22N2S.BrH/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21;/h1-8,15-16H,9-14H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D; |
Clave InChI |
PYMGPUOVCQUFGR-AGHVBCBTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])N(C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])CC4CN5CCC4CC5)[2H])[2H].Br |
SMILES canónico |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


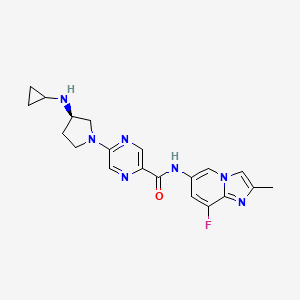
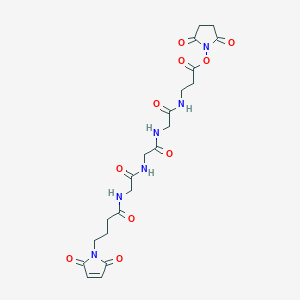
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

